KI-7

Descripción general

Descripción

Métodos De Preparación

La síntesis de KI-7 implica varios pasos. El compuesto se prepara típicamente a través de una serie de reacciones orgánicas, comenzando con el derivado de indol apropiado. La ruta sintética incluye la formación de un enlace amida y modificaciones posteriores para lograr la estructura deseada.

Análisis De Reacciones Químicas

KI-7 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto también puede experimentar reacciones de reducción, que pueden alterar sus grupos funcionales.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Aplicaciones Científicas De Investigación

KI-7 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la modulación de los receptores de adenosina y su papel en varios procesos químicos.

Biología: this compound se emplea en la investigación relacionada con las vías de señalización celular y las interacciones de los receptores.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, particularmente en condiciones que involucran receptores de adenosina.

Industria: Si bien sus aplicaciones industriales son limitadas, this compound se utiliza en el desarrollo de nuevos fármacos y herramientas de investigación

Mecanismo De Acción

KI-7 ejerce sus efectos modulando la actividad de los receptores de adenosina A2B. Actúa como un modulador alostérico positivo, mejorando la respuesta del receptor a su ligando natural, la adenosina. Esta modulación afecta varias vías de señalización, lo que lleva a cambios en las respuestas celulares. Los objetivos moleculares de this compound incluyen los receptores de adenosina A2B y las proteínas de señalización asociadas .

Comparación Con Compuestos Similares

KI-7 es único en su modulación específica de los receptores de adenosina A2B. Los compuestos similares incluyen:

NECA: Un agonista no selectivo del receptor de adenosina.

BAY 60-6583: Un agonista selectivo del receptor de adenosina A2B.

PSB 0777: Un agonista completo del receptor de adenosina A2A .

Estos compuestos difieren en su selectividad y mecanismo de acción, destacando las propiedades únicas de this compound en la modulación de los receptores de adenosina A2B.

Propiedades

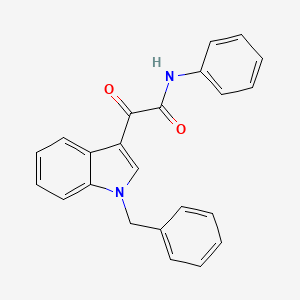

IUPAC Name |

2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

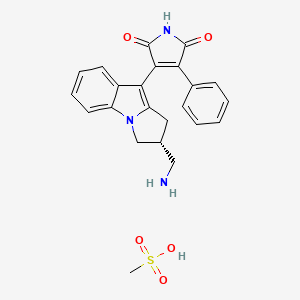

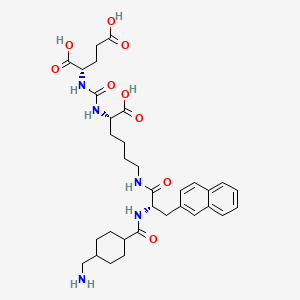

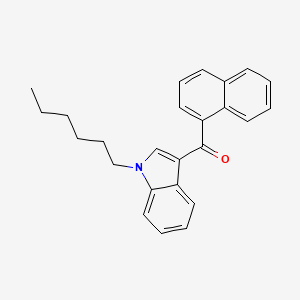

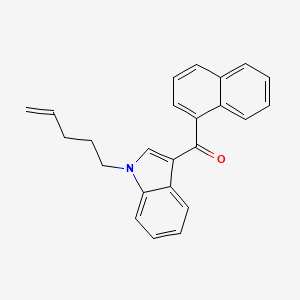

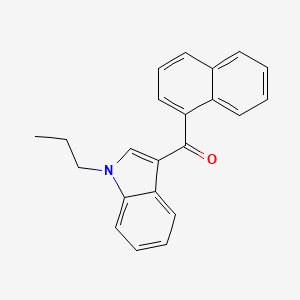

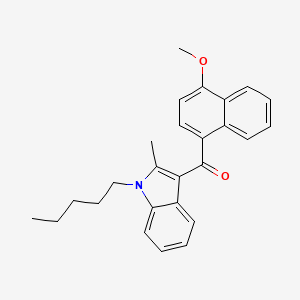

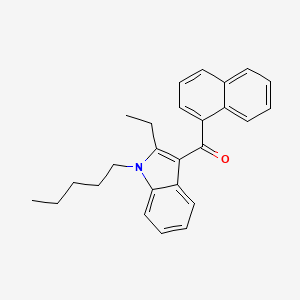

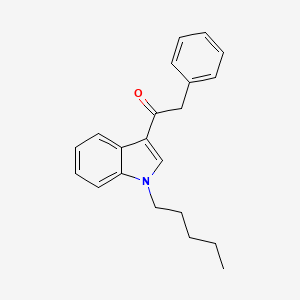

Feasible Synthetic Routes

A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []

ANone: The molecular formula and weight information for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide are not provided in the research papers.

ANone: The research papers do not provide any spectroscopic data for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).

ANone: The provided research does not explore the material compatibility or stability of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) under various conditions.

ANone: N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.

ANone: The research papers do not mention any computational chemistry or modeling studies conducted on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).

ANone: The research primarily focuses on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.

ANone: The provided research papers do not address any of these aspects related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.

A: A crucial milestone in understanding N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.